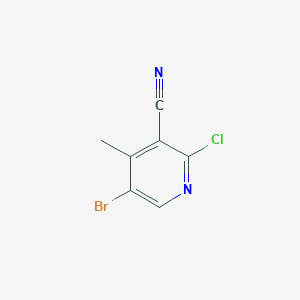

5-Bromo-2-chloro-4-methylnicotinonitrile

Description

5-Bromo-2-chloro-4-methylnicotinonitrile (CAS: 1142188-71-3) is a halogenated pyridine derivative with the molecular formula C₇H₄BrClN₂ and a molecular weight of 231.48 g/mol . This compound features a nitrile group at the 3-position, bromine at the 5-position, chlorine at the 2-position, and a methyl group at the 4-position of the pyridine ring. Its structural complexity makes it valuable in medicinal chemistry and materials science, particularly as a precursor for synthesizing heterocyclic compounds with tailored electronic and steric properties.

Properties

IUPAC Name |

5-bromo-2-chloro-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c1-4-5(2-10)7(9)11-3-6(4)8/h3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJQYUOYZHRSAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Br)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-methylnicotinonitrile typically involves halogenation and nitrile formation reactions. One common method includes the bromination of 2-chloro-4-methylnicotinonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a scalable and cost-effective production method .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-methylnicotinonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate, are typically employed under mild conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Coupling Products: The Suzuki-Miyaura coupling yields biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

5-Bromo-2-chloro-4-methylnicotinonitrile has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.

Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

Chemical Biology: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-methylnicotinonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Table 1: Structural and Analytical Comparison

Key Findings:

Substituent Position Effects: The methyl group position significantly alters reactivity. For example, 5-bromo-2-chloro-6-methylnicotinonitrile (methyl at 6-position) has identical molecular weight to the target compound but distinct steric and electronic properties due to substituent orientation . Bromine vs. Chlorine: Bromine’s larger atomic radius increases steric hindrance compared to chlorine. Compounds like 2-bromo-4-methylnicotinonitrile (lacking chlorine) exhibit lower molecular weight (196 vs. 231.48) and distinct NMR shifts (e.g., δ7.25 for H-3 vs.

Functional Group Impact: Nitrile vs. Carboxylic Acid: Derivatives like 5-bromo-2-chloro-6-methylnicotinic acid (CAS 1256809-64-9, similarity 0.77) replace the nitrile with a carboxylic acid, drastically altering polarity and hydrogen-bonding capacity . Amino Substitution: 2-Amino-3-bromo-5-chloro-4-methylpyridine introduces an amino group, enhancing nucleophilicity but reducing stability compared to nitrile-containing analogs .

Methyl Group: The 4-methyl group in the target compound may enhance lipophilicity, improving membrane permeability in bioactive molecules compared to phenyl-substituted analogs (e.g., 2-bromo-4-phenylnicotinonitrile, CAS N/A) .

Biological Activity

5-Bromo-2-chloro-4-methylnicotinonitrile (CAS No. 36082-50-5) is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its molecular formula and has a molecular weight of approximately 219.48 g/mol. Its structure includes a bromine atom, a chlorine atom, and a cyano group attached to a pyridine ring, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 219.48 g/mol |

| CAS Number | 36082-50-5 |

| Log P (octanol/water) | 2.55 |

Antimicrobial Activity

Research indicates that derivatives of nicotinonitriles exhibit notable antimicrobial properties. For instance, studies on related compounds have shown significant activity against various bacterial strains, suggesting potential for development as antimicrobial agents.

Antiviral Activity

This compound is particularly relevant in the context of HIV treatment due to its role as a precursor in the synthesis of nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI). Nevirapine is widely used in antiretroviral therapy for HIV-infected patients. The synthesis pathway involves the transformation of this compound into more complex structures that exhibit antiviral properties .

The mechanism through which this compound exerts its biological effects is primarily linked to its ability to inhibit specific enzymes involved in viral replication. For example, it acts as an inhibitor of reverse transcriptase, thereby preventing the replication of HIV .

Case Studies

- Synthesis and Evaluation : A study demonstrated the continuous synthesis of 2-bromo-4-methylnicotinonitrile from malononitrile and acetone, leading to high-purity products suitable for further biological evaluation . This method highlights the efficiency of synthesizing compounds with significant biological activity.

- Antiviral Efficacy : In clinical settings, compounds derived from this compound have shown promising results in reducing viral loads in patients undergoing treatment for HIV . The efficacy of these compounds supports their potential as essential components in antiretroviral therapy.

Q & A

Q. What are the common synthetic routes for preparing 5-bromo-2-chloro-4-methylnicotinonitrile, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves halogenation and cyanation steps. For example, bromination of a methylnicotinate precursor followed by chlorination and subsequent cyanation via nucleophilic substitution. Reaction optimization can employ factorial design (e.g., varying temperature, catalyst loading, and stoichiometry) to identify critical parameters . Purity (>95%) is achievable via column chromatography or recrystallization, as demonstrated in related bromo-chloro-nitrile compounds .

Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?

- Methodological Answer : Use H/C NMR to confirm substitution patterns and nitrile functionality. Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies C≡N stretching (~2200 cm). Purity assessment via HPLC (e.g., >97% purity standards in halogenated nitriles ) is critical. Cross-referencing with known analogs (e.g., 5-bromo-2-chloropyridine derivatives ) aids spectral interpretation.

Q. What safety protocols are essential when handling this compound, particularly regarding reactive intermediates?

- Methodological Answer : Store at 0–6°C to prevent decomposition, as recommended for bromo-chloro nitriles . Use fume hoods and PPE (gloves, goggles) due to potential irritancy (similar to 2-bromo-4-chlorophenylacetonitrile ). Emergency measures include rinsing exposed skin/eyes with water and seeking medical attention, per SDS guidelines .

Advanced Research Questions

Q. How can computational methods accelerate the design of reactions involving this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to optimize conditions (e.g., solvent selection, catalyst efficiency) . Molecular docking studies may also explore biological activity if the compound is a pharmaceutical intermediate.

Q. What strategies resolve contradictions in reactivity data for halogenated nicotinonitriles, such as unexpected byproducts or low yields?

- Methodological Answer : Systematic analysis using DOE (Design of Experiments) identifies confounding variables (e.g., moisture sensitivity, competing side reactions). For instance, competing hydrolysis of the nitrile group in aqueous conditions can be mitigated by anhydrous solvents . Comparative studies with analogs (e.g., 5-bromo-2-fluorophenylacetonitrile ) help isolate substituent effects.

Q. How can researchers leverage chemical software to manage and analyze data from studies on this compound?

- Methodological Answer : Tools like Schrödinger Suite or Gaussian enable virtual screening of reaction conditions and byproduct prediction . Data management platforms (e.g., ELNs) ensure traceability and reproducibility. Machine learning models trained on halogenated nitrile datasets (e.g., reaction yields from Kanto Reagents ) predict optimal synthetic routes.

Methodological Notes

- Synthesis Optimization : Prioritize halogenation sequence (Br before Cl) to avoid steric hindrance, as seen in 4-bromo-2-chlorobenzonitrile synthesis .

- Data Validation : Cross-check NMR shifts with databases (e.g., NIST ) for halogenated aromatics.

- Safety Compliance : Adopt GHS-compliant labeling and storage, aligning with regulations for similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.